molecular formula C7H7BrClN B8532471 3-Bromo-5-(1-chloro-ethyl)-pyridine

3-Bromo-5-(1-chloro-ethyl)-pyridine

Cat. No.: B8532471
M. Wt: 220.49 g/mol
InChI Key: JLXBJASSGZFTPT-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-chloro-ethyl)-pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 1-chloroethyl substituent at the 5-position.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-bromo-5-(1-chloroethyl)pyridine

InChI

InChI=1S/C7H7BrClN/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,1H3

InChI Key

JLXBJASSGZFTPT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs and their substituent effects:

Compound Name Substituents (Position 5) Key Functional Groups Applications/Properties References
3-Bromo-5-(1-chloro-ethyl)-pyridine 1-Chloroethyl -Br, -CH₂CH₂Cl Hypothesized intermediate for SN reactions -
3-Bromo-5-(1,1-difluoroethyl)pyridine 1,1-Difluoroethyl -Br, -CF₂CH₃ Higher lipophilicity; potential CNS activity
3-Bromo-5-(1-hydroxyethyl)pyridine 1-Hydroxyethyl -Br, -CH₂CH₂OH Polar; prone to oxidation or hydrogen bonding
3-Bromo-5-(4-fluorophenoxy)pyridine 4-Fluorophenoxy -Br, -O-C₆H₄F Aryl ether; enhanced π-π stacking
3-Bromo-5-(3-bromopropoxy)pyridine 3-Bromopropoxy -Br, -O-(CH₂)₃Br Bifunctional reactivity (Br as leaving group)

Key Observations :

  • Reactivity : The chloroethyl group may act as a leaving group in substitution reactions, unlike the hydroxyethyl analog, which requires activation for similar reactivity .
  • Biological Interactions: Aryl ether analogs (e.g., 4-fluorophenoxy) exhibit stronger π-π interactions, favoring binding to aromatic protein pockets, while alkyl halides (e.g., chloroethyl) enhance membrane permeability .

Physicochemical Properties

Property This compound (Predicted) 3-Bromo-5-(1-hydroxyethyl)pyridine 3-Bromo-5-(4-fluorophenoxy)pyridine
Molecular Weight (g/mol) 220.5 202.05 268.09
LogP (Predicted) ~2.3 (moderate lipophilicity) ~1.5 (hydrophilic) ~3.1 (lipophilic)
Melting Point Not reported Not reported 112–114°C (experimental)
Solubility Low in water; soluble in organic solvents Moderate in polar solvents Low in water; soluble in DCM/THF

Stability : The chloroethyl group may confer sensitivity to hydrolysis under basic conditions, unlike the more stable trimethylsilyl ethynyl analog in .

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